molecular formula C16H25NO4S B1580627 Triacetonamine tosilate CAS No. 29334-13-2

Triacetonamine tosilate

Cat. No.: B1580627
CAS No.: 29334-13-2
M. Wt: 327.4 g/mol
InChI Key: IYLPVORUFDDDFK-UHFFFAOYSA-N
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Description

Triacetonamine tosilate is an organic compound with the molecular formula C16H25NO4S. It is a derivative of triacetonamine, which is known for its sterically hindered amine structure. This compound is used in various scientific experiments and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetonamine is synthesized through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride. The reaction can be represented as follows:

3(CH3)2CO+NH3OC(CH2CMe2)2NH+2H2O3 (CH_3)_2CO + NH_3 \rightarrow OC(CH_2CMe_2)_2NH + 2 H_2O 3(CH3​)2​CO+NH3​→OC(CH2​CMe2​)2​NH+2H2​O

In this reaction, three molecules of acetone react with one molecule of ammonia, resulting in the formation of triacetonamine and water .

Industrial Production Methods

Industrial production of triacetonamine involves the use of co-catalysts such as bromine or iodine combined with acid halides like XCH2COX. These co-catalysts act as synergists, leading to higher yields of the product. The reaction is typically carried out in the presence of an acidic catalyst like calcium chloride .

Chemical Reactions Analysis

Types of Reactions

Triacetonamine tosilate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, dimethyldioxirane, and various acid halides. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

Major products formed from the reactions of this compound include 4-amino-2,2,6,6-tetramethylpiperidine and various nitroxide derivatives. These products are used in a wide range of applications, including as stabilizers for plastics and as chemical feedstocks .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to triacetonamine tosilate include:

Uniqueness

This compound is unique due to its ability to form stable nitroxyl radicals, which makes it highly valuable in both scientific research and industrial applications. Its wide range of biological activities and its use as a precursor for various chemical intermediates further highlight its uniqueness .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.C7H8O3S/c1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLPVORUFDDDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(=O)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

826-36-8 (Parent)
Record name Triacetonamine tosilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70183571
Record name 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-13-2
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetonamine tosilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIACETONAMINE TOSILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA9785SJD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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